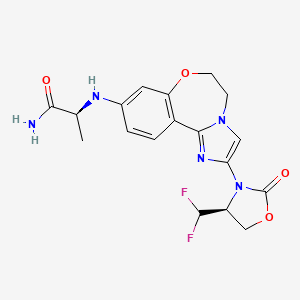

Gdc-0077

作用机制

依那伏利西布通过选择性抑制和降解突变的 PI3Kα 发挥作用。PI3K 介导的信号通路在肿瘤发展中起着至关重要的作用,因为其失调通常与肿瘤生长和对抗肿瘤药物的耐药性有关。 通过抑制这条通路,依那伏利西布可以阻止下游信号分子的激活,从而抑制肿瘤细胞的生长和存活 .

生化分析

Biochemical Properties

GDC-0077 interacts with the PI3K p110a catalytic subunit, a protein that plays a central role in tumor cell proliferation . It inhibits the phosphorylation of PIP2 to PIP3 . This compound is more selective for mutant versus wild-type PI3K alpha in cell-based assays .

Cellular Effects

This compound has shown to more potently inhibit mutant PI3K pathway signaling and reduce cell viability through unique HER2-dependent mutant p110a degradation . It is more effective than other PI3K inhibitors at maintaining prolonged pathway suppression . This results in enhanced apoptosis and greater efficacy .

Molecular Mechanism

This compound operates by a mechanism that promotes the selective degradation of “hotspot” p110α mutants . It binds to the ATP binding site of PI3K, thereby inhibiting the phosphorylation of PIP2 to PIP3 . This leads to a reduction of PI3K pathway biomarkers such as pAkt and pPRAS40, inhibition of cell proliferation, and increased apoptosis in human PIK3CA mutant breast cancer cell lines .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown antitumor activity and a manageable safety profile in patients with PIK3CA-mutant breast cancer . It has been observed that this compound maintains prolonged pathway suppression, resulting in enhanced apoptosis and greater efficacy .

Dosage Effects in Animal Models

In vivo, daily oral treatment with this compound in patient-derived PIK3CA-mutant breast cancer xenograft models resulted in tumor regressions, induction of apoptosis, and a reduction of pAkt, pPRAS40, and pS6RP in a dose-dependent fashion .

Metabolic Pathways

This compound is involved in the PI3K/AKT/mTOR signaling pathway, a major regulator of tumor cell growth, proliferation, and survival . Dysregulation of this pathway through multiple mechanisms has been described in solid tumor malignancies .

准备方法

合成路线和反应条件

依那伏利西布是一种合成的有机小分子化合物。合成过程涉及多个步骤,包括形成恶唑烷酮环,然后连接二氟甲基。 反应条件通常涉及使用有机溶剂和催化剂来促进所需化学键的形成 .

工业生产方法

依那伏利西布的工业生产可能涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 这将包括使用自动化反应器和纯化系统来简化生产过程 .

化学反应分析

反应类型

依那伏利西布会经历各种化学反应,包括:

氧化: 在特定条件下,化合物可以被氧化形成不同的氧化态。

还原: 还原反应可用于修饰分子中存在的官能团。

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂,以及各种催化剂来促进取代反应。 条件通常包括控制温度和 pH 值,以确保所需反应结果 .

主要形成的产物

这些反应形成的主要产物取决于所用试剂和具体反应条件。 例如,氧化可能导致羟基化衍生物的形成,而还原可能导致还原官能团的形成 .

科学研究应用

依那伏利西布具有广泛的科学研究应用,包括:

化学: 用作工具化合物来研究 PI3K 途径及其在细胞过程中的作用。

生物学: 有助于了解癌症进展和耐药的分子机制。

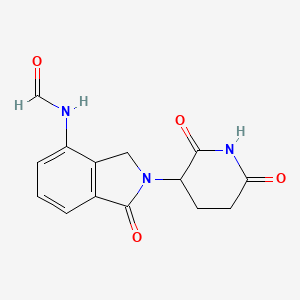

医学: 正在被研究作为潜在的乳腺癌治疗方法,特别是针对具有 PIK3CA 突变、激素受体阳性、HER2 阴性乳腺癌的患者

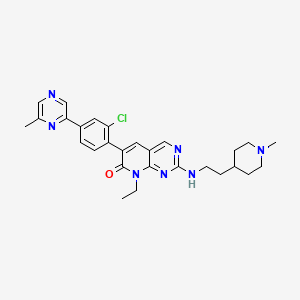

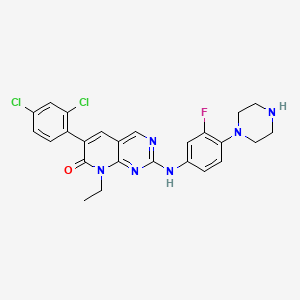

相似化合物的比较

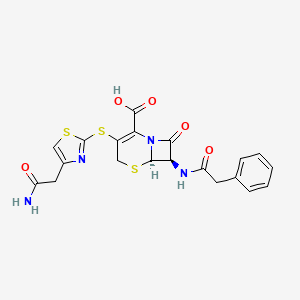

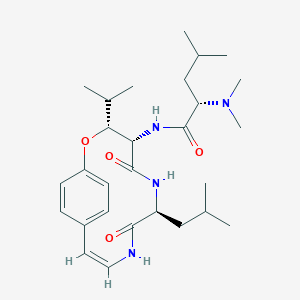

类似化合物

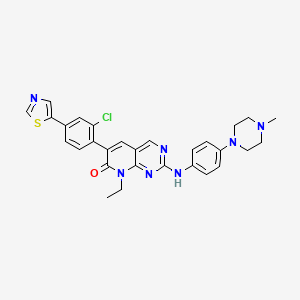

艾普利西布: 另一种用于治疗乳腺癌的 PI3Kα 抑制剂。

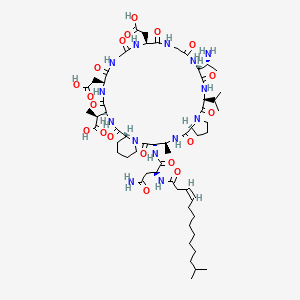

布帕利西布: 一种泛 PI3K 抑制剂,靶向 PI3K 的多种亚型。

依那伏利西布的独特性

依那伏利西布的独特性在于其对突变 PI3Kα 的高选择性和双重作用机制,包括抑制和降解靶蛋白。 这种双重作用可能导致比其他 PI3K 抑制剂更有效和持久的疾病控制 .

属性

IUPAC Name |

(2S)-2-[[2-[(4S)-4-(difluoromethyl)-2-oxo-1,3-oxazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]amino]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N5O4/c1-9(16(21)26)22-10-2-3-11-13(6-10)28-5-4-24-7-14(23-17(11)24)25-12(15(19)20)8-29-18(25)27/h2-3,6-7,9,12,15,22H,4-5,8H2,1H3,(H2,21,26)/t9-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEUNORSOZVTOL-CABZTGNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NC1=CC2=C(C=C1)C3=NC(=CN3CCO2)N4C(COC4=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)NC1=CC2=C(C=C1)C3=NC(=CN3CCO2)N4[C@@H](COC4=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060571-02-8 | |

| Record name | Inavolisib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2060571028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GDC-0077 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15275 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | INAVOLISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4C1UY2NYH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate;2,6-diaminohexanoic acid;ethanol](/img/structure/B607541.png)

![(23Z,25Z,27Z,29Z,31Z,33Z,35Z)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-4,10,12,14,18,20-hexahydroxy-37-methyl-2,8,16-trioxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid](/img/structure/B607546.png)